3-Hydroxyquinoline-4-carboxylic acid

Descripción general

Descripción

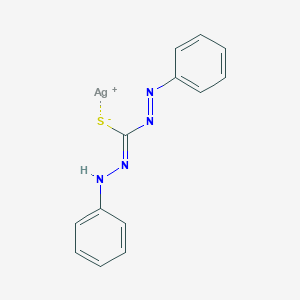

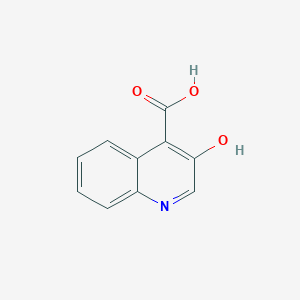

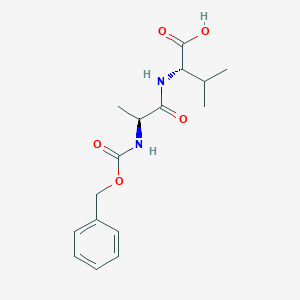

3-Hydroxyquinoline-4-carboxylic acid is a heterocyclic compound with the empirical formula C10H7NO3 . It has a molecular weight of 189.17 . The compound is solid in form .

Synthesis Analysis

The synthesis of 3-Hydroxyquinoline-4-carboxylic acid has been achieved through various methods. One such method involves the use of enaminone as a replacement for 1,3-dicarbinols, which reportedly improves the yield and practicality of the reaction .

Molecular Structure Analysis

A sodium complex of 3-Hydroxyquinoline-4-carboxylic acid has been synthesized and structurally determined by single-crystal X-ray diffraction . The complex crystallizes in the orthorhombic system of the Pbcn space group .

Chemical Reactions Analysis

3-Hydroxyquinoline-4-carboxylic acid has been involved in various chemical reactions. For instance, it has been synthesized from aromatic benzaldehyde, substituted aniline, and pyruvic acid, employing P-Toluenesulfonic acid under microwave irradiation .

Physical And Chemical Properties Analysis

The compound has a density of 1.48g/cm3, a boiling point of 384.7ºC at 760mmHg, and a flash point of 186.5ºC . It also has a SMILES string representation of O=C(O)C1=C(C=CC=C2)C2=NC=C1O .

Aplicaciones Científicas De Investigación

Synthesis of Ethynyl Derivatives

3-Hydroxyquinoline-4-carboxylic acids containing an ethynyl moiety in the 6th and 8th positions were obtained for the first time . A synthetic approach to these compounds based on the Sonogashira cross-coupling and the Pfitzinger reaction was developed . This could potentially open up new avenues in the synthesis of complex organic compounds.

Antioxidant Research

New 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant activity . Compounds 14 and 21a,b showed good antioxidant activity, whereas the remaining compounds displayed mild to moderate activity . This suggests potential applications in the development of new antioxidant drugs or supplements.

Chemical Synthesis Studies

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, a derivative of 3-Hydroxyquinoline-4-carboxylic acid, may be used in chemical synthesis studies . This implies that it could be a useful reagent in the synthesis of other complex organic compounds.

Antiblastic Activity

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been synthesized and their antiblastic (anti-cancer) activity has been presented . This suggests potential applications in the development of new anticancer drugs.

Development of Antiviral Agents

Substituted quinolones/hydroxyquinolines have been investigated for their antioxidant activity. An example is (E)-8-hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid, a styrylquinoline derivative that contains a COOH group at position 7 and an OH group at position 8 of the quinoline moiety, which has been discovered as an antiviral agent .

Antirheumatic Effects

3-Hydroxy-2-phenylcinchoninic acid (HPC), a derivative of quinoline-4-carboxylic acid, has been reported to possess antirheumatic effects . This suggests potential applications in the treatment of rheumatic diseases.

Mecanismo De Acción

Target of Action

Quinoline derivatives, a group to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to enzymes and receptors, disrupting cell membranes, and interfering with dna synthesis .

Biochemical Pathways

Quinoline derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

The physicochemical properties of quinoline derivatives can influence their bioavailability .

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxyquinoline-4-carboxylic acid. For example, the compound’s activity may be affected by pH, temperature, and the presence of other substances . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-11-7-4-2-1-3-6(7)9(8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNVEJDRXSFZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151989 | |

| Record name | Cinchoninic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-4-carboxylic acid | |

CAS RN |

118-13-8 | |

| Record name | 3-Hydroxy-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxycinchoninic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QJT7K2GZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 3-Hydroxyquinoline-4-carboxylic acid derivatives in drug development?

A: Research indicates that 3-Hydroxyquinoline-4-carboxylic acid derivatives show promise as potential antioxidants [] and may be useful for targeted drug delivery []. A series of 2- and 3-aryl substituted derivatives have been synthesized and their antioxidant activity was assessed using the ABTS assay method []. This suggests potential applications in treating conditions related to oxidative stress. Additionally, research is being conducted on their use in drug delivery systems targeting the ASGPR receptor [].

Q2: How does the structure of 3-Hydroxyquinoline-4-carboxylic acid derivatives influence their antioxidant activity?

A: While specific structure-activity relationships haven't been extensively detailed in the provided abstracts, one study [] observed that the position and type of aryl substitution on the quinoline ring significantly influenced the antioxidant activity of the synthesized derivatives. For instance, compounds with specific substitutions at positions 14 and 21a,b exhibited good antioxidant activity compared to others in the series which showed mild to moderate activity. This highlights the importance of structural modifications in optimizing the desired biological activity of these compounds.

Q3: Are there any specific analytical techniques used to characterize 3-Hydroxyquinoline-4-carboxylic acid and its derivatives?

A: While not explicitly mentioned, the research papers highlight the use of standard spectroscopic techniques for compound characterization. The synthesized 3-Hydroxyquinoline-4-carboxylic acid derivatives were characterized using physical and spectral data []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) which are routinely employed in organic chemistry for structural elucidation.

Q4: What is the environmental impact of 3-Hydroxyquinoline-4-carboxylic acid and its derivatives?

A4: The provided abstracts do not offer information regarding the environmental impact or degradation pathways of 3-Hydroxyquinoline-4-carboxylic acid and its derivatives. Further research is necessary to evaluate their ecotoxicological effects and develop strategies for mitigating any potential negative impacts on the environment.

Q5: Can 3-Hydroxyquinoline-4-carboxylic acid be used to create other materials?

A: Yes, one study [] describes the use of 2-methyl-3-hydroxyquinoline-4-carboxylic acid, a derivative, in the synthesis of yellow mixed crystal disperse dyes. This dye proved effective in coloring polyester fabrics and their blends. This demonstrates the potential of these compounds as building blocks for creating materials with desirable properties for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[G]chrysene](/img/structure/B86070.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)